molecular formula C16H26N2O2 B5245636 N'-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide

N'-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide

Cat. No.: B5245636
M. Wt: 278.39 g/mol
InChI Key: ITMYXEBMCWNLGH-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their diverse therapeutic applications due to their hydrophobic nature and rigid cage structure, which enhances drug stability and distribution in blood plasma . This compound is of interest in medicinal chemistry and materials science due to its unique structural properties and potential therapeutic benefits.

Preparation Methods

The synthesis of N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize yield and selectivity.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or disrupt protein-protein interactions, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide can be compared with other adamantane derivatives, such as:

The uniqueness of N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and potential therapeutic applications compared to other adamantane derivatives.

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)13(19)17-18-14(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMYXEBMCWNLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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